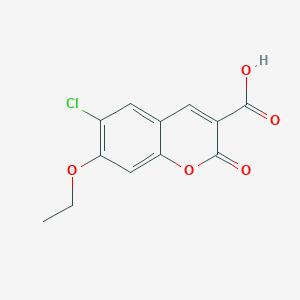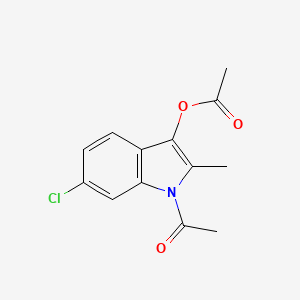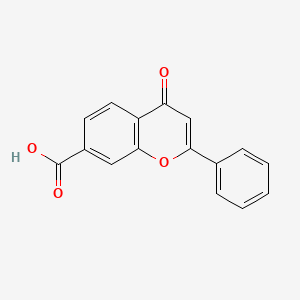![molecular formula C14H17N3O2 B11855574 tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazinecarboxylates It features an indole moiety, which is a significant structure in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an indole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its indole moiety, which is a common structure in many drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to its biological activity, including potential anticancer and antimicrobial properties.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate involves its interaction with biological targets, such as enzymes and receptors. The indole moiety allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-((1H-indol-3-yl)methylene)hydrazinecarboxylate
- tert-Butyl 2-((1H-indol-5-yl)methylene)hydrazinecarboxylate
- tert-Butyl 2-((1H-indol-7-yl)methylene)hydrazinecarboxylate
Uniqueness
tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate is unique due to the position of the indole moiety, which can influence its reactivity and biological activity. The specific positioning of the indole ring can affect how the compound interacts with biological targets and participates in chemical reactions, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C14H17N3O2 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-4-5-11-6-7-15-12(11)8-10/h4-9,15H,1-3H3,(H,17,18)/b16-9- |
Clé InChI |
WIPUHYCXEZWRLF-SXGWCWSVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/N=C\C1=CC2=C(C=C1)C=CN2 |
SMILES canonique |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)




![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)

![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
